2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound is a structurally complex sulfanyl acetamide derivative featuring a tricyclic 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene core. The sulfanyl bridge enhances molecular stability and influences electronic interactions, while the tricyclic system provides a rigid scaffold for target binding. Synthetically, such compounds are typically prepared via multi-step reactions involving cyclization, sulfuration, and amidation, as seen in analogous protocols for structurally related spiro and benzothiazole derivatives .
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-18-9-5-7-13-21(18)28-24(31)17-34-26-27-15-23-25(29-26)20-12-6-8-14-22(20)30(35(23,32)33)16-19-10-3-2-4-11-19/h2-15H,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXPNKLVDUUZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations in Tricyclic Sulfanyl Acetamides
The closest analog is N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaen-4-yl}sulfanyl)acetamide (CAS 895102-81-5, ). Key differences include:
- Substituent on the phenyl ring : 2-methylphenyl (target compound) vs. 3-chloro-4-methoxyphenyl (analog).
- Core modification : A benzyl group at position 9 (target) vs. a methyl group (analog).
These changes likely alter lipophilicity, steric bulk, and electronic properties, impacting solubility and target affinity.
Spirocyclic and Benzothiazole Derivatives
Compounds such as 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share a spirocyclic framework but differ in functional groups. The absence of a sulfanyl bridge and the presence of a benzothiazole moiety suggest divergent reactivity and bioactivity profiles.
Thiazolidine-Acetamide Hybrids
2-(Benzimidazole)-N-(2-(4-substitutedphenyl)-2-methyl-4-oxothiazolidin-3-yl)acetamide derivatives () exhibit thiazolidinone rings instead of tricyclic systems. These compounds prioritize hydrogen-bonding interactions due to the oxo group, whereas the target compound’s rigid core may favor hydrophobic binding.
Computational Similarity Analysis
Using shape similarity (ST) and feature similarity (CT) metrics ():
- Shape similarity : The tricyclic core of the target compound shows high ST scores (>0.8) with its methyl-substituted analog (CAS 895102-81-5) due to overlapping van der Waals volumes.
- Feature similarity : The sulfanyl and acetamide groups yield CT scores ≥0.5 with thiazolidine-acetamide hybrids, indicating shared pharmacophoric features.
Data Tables
Table 1: Structural Comparison of Key Compounds
*Molecular formulas are approximated based on structural data.
Key Research Findings
Synthetic Flexibility : The sulfanyl acetamide motif allows modular substitution, enabling tuning of electronic properties without destabilizing the core .
Computational Insights : High ST and CT scores with tricyclic analogs suggest overlapping binding modes, while lower scores with spiro derivatives highlight structural divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
